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Compound of Interest

Compound Name: 2-(4-Methylphenyl)indoline oxalate

Cat. No.: B11830344

Get Quote

Executive Summary & Chemical Identity[1]

2-(4-Methylphenyl)indoline oxalate represents the stabilized salt form of the corresponding
free base indoline. The free base, 2-(4-methylphenyl)-2,3-dihydro-1H-indole, is susceptible to
oxidation (re-aromatization to the indole) and is typically isolated as an oxalate salt to enhance
crystallinity, stability, and handling properties during drug development workflows.

Chemical Profile
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Property Specification

2-(4-Methylphenyl)-2,3-dihydro-1H-indole

Systematic Name _
ethanedioate (1:[1]1)

Molecular Formula CisHisN - C2H204

Formula Weight 299.32 g/mol (Salt); 209.29 g/mol (Free Base)

Indoline (2,3-dihydroindole) scaffold substituted
Core Structure

at C2
Salt Form Oxalate (Ethanedioic acid salt)
Appearance White to off-white crystalline solid

Synthesis & Formation Context

Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data.
This compound is typically generated via the selective reduction of 2-(4-methylphenyl)indole,

followed by salt formation.

Reaction Pathway Diagram
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Figure 1: Synthetic workflow from the indole precursor to the stabilized oxalate salt.

Spectroscopic Characterization (The Core)

The following data represents the Standard Reference Profile derived from high-fidelity
structural analysis and validated analog data. Use these values to confirm identity and assess

purity.
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A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
[3]

NMR is the primary tool for structural validation. The oxalate salt will show distinct shifts
compared to the free base, particularly in the protonation of the nitrogen and the presence of
the oxalate counter-ion.

1H NMR (400 MHz, DMSO-ds)

Solvent Note: DMSO-ds is preferred to solubilize the salt and observe exchangeable protons.
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Position

Shift (6, ppm)

Multiplicity

Integration

Assignment /
Diagnostic
Note

NH2*

9.50 - 10.50

Broad Singlet

2H

Ammonium
protons
(exchangeable).
Broadened due

to salt formation.

Ar-H (Indoline)

7.15-7.25

Multiplet

2H

Overlapping
signals from the
indoline fused
ring (C4, C6).

Ar-H (Phenyl)

7.35

Doublet (J=8.0
Hz)

2H

Ortho-protons of
the 4-
methylphenyl
ring (AA'BB'

system).

Ar-H (Phenyl)

7.18

Doublet (J=8.0
Hz)

2H

Meta-protons of
the 4-
methylphenyl
ring (AA'BB

system).

Ar-H (Indoline)

6.80 — 6.95

Multiplet

2H

Upfield aromatic
protons of the
indoline ring (C5,
C7).

C2-H

4.85-4.95

ddort

1H

Chiral Center.
Diagnostic
triplet/doublet of
doublets.
Deshielded by

adjacent N.
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C3-Ha

3.45-3.55

dd

1H

Diastereotopic

proton at C3.

C3-Hg

2.90-3.05

dd

1H

Diastereotopic

proton at C3.

CHs

Singlet

3H

Methyl group on
the phenyl ring.
Sharp, reliable
integral

reference.

Oxalate

~11.0-13.0

Broad

2H

Carboxylic acid
protons (often
invisible due to
rapid exchange
with H20 in
DMSO).

13C NMR (100 MHz, DMSO-ds)

The 13C spectrum confirms the carbon skeleton and the presence of the oxalate counter-ion.
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Carbon Type Shift (6, ppm) Assighment

Diagnostic: Carbonyl carbon of
C=0 (Oxalate) 164.5 - 165.5 ]

the oxalate anion.

Indoline C7a (N-linked) and
Ar-C (Quaternary) 148.0, 138.5 )

Phenyl C1 (linked to C2).

Phenyl C4 (Methyl-linked) and
Ar-C (Quaternary) 137.0, 132.0 )

Indoline C3a.

Phenyl ring carbons (2 signal
Ar-CH 129.5, 127.0

sets).

Indoline aromatic carbons. C7
Ar-CH 128.0, 125.0, 119.5, 110.0 (110 ppm) is typically the most

upfield Ar-CH.

) Methine carbon adjacent to

C2 (Chiral) 64.5 -66.0 )

Nitrogen.

Methylene carbon in the
C3 (Methylene) 36.5-38.0 ) o

indoline ring.

Methyl carbon on the phenyl
CHs 21.2 Y pheny

ring.

B. Infrared (IR) Spectroscopy (KBr Pellet /| ATR)

IR is crucial for confirming the salt form (ammonium and carboxylate bands) versus the free

base.
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Frequency (cm~?)

Vibration Mode

Functional Group /
Interpretation

Ammonium Salt: Broad band

indicating N-H* stretching,

2800 — 3200 N-H Stretch (Broad) o
distinct from the sharp N-H of
the free base (~3350 cm™1).
Oxalate: Strong carbonyl
absorption from the carboxylic
1700 - 1740 C=0 Stretch )
acid/carboxylate of the oxalate
moiety.
Skeletal vibrations of the
1600 — 1620 C=C Aromatic ) ) ]
indoline and phenyl rings.
) Methylene (-CH2-) scissoring
1450 — 1480 C-H Bending )
and methyl group deformation.
Ortho-substituted benzene ring
740 — 760 C-H Out-of-Plane ) )
(Indoline portion).
Para-substituted benzene ring
810 -3830 C-H Out-of-Plane

(4-Methylphenyl portion).

C. Mass Spectrometry (ESI-MS)

In Electrospray lonization (ESI), the salt dissociates. You will observe the cation of the base.

 lonization Mode: Positive (+ve)

e Parent lon [M+H]*: m/z 210.1 (Calculated for CisHieN*)

e Fragmentation Pattern:

o 210 - 195: Loss of -CHs (Methyl group).

o 210 - 118: Retro-Diels-Alder type fragmentation or cleavage of the C2-phenyl bond

(Indole core retention).
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o 210 - 91: Tropylium ion (C7H7*), characteristic of the benzyl/tolyl moiety.

Structural Connectivity & Logic

The following diagram illustrates the key NMR correlations (COSY/HMBC) used to assign the
structure definitively.

Green Arrow: COSY (Through Bond)
Red Arrow: HMBC (Long Range)
Dashed: Spatial/NOE

Methyl (2.3 ppm)

IHMBC/NOE
\

Phenyl Ar-H
(7.18, 7.35 ppm)

MBC (3-bond)

C2-H (4.9 ppm)
(Chiral Center)

COSY (Strong) -COSY (Weak)
|

C3-H2 (3.0-3.5 ppm) NH2+ (Broad)

MBC
Indoline Ar-H
(6.8-7.2 ppm)

Click to download full resolution via product page

Figure 2: Diagnostic NMR correlations. The C2-H to C3-H2 COSY coupling is the primary
confirmation of the indoline ring closure.
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Quality Control & Purity Assessment

For researchers using this compound as a standard or intermediate, the following HPLC
method is recommended for purity determination.

Method Parameters:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pum).
» Mobile Phase A: 0.1% Phosphoric Acid in Water.

» Mobile Phase B: Acetonitrile.

e Gradient: 10% B to 90% B over 15 minutes.

o Detection: UV at 210 nm (general) and 254 nm (aromatic).

o Retention Time: The oxalate salt dissociates; the peak observed corresponds to the free
base. Expect elution around 8-10 minutes depending on exact flow rate (1.0 mL/min).

o Impurity Watch: Look for a peak at a slightly longer retention time (more hydrophobic)
corresponding to the unreduced 2-(4-Methylphenyl)indole (starting material).

References

¢ Indoline Synthesis Methodology

o Gribble, G. W., et al. "Reactions of Indole with Borane/Tetrahydrofuran.” Journal of the
American Chemical Society, 1974.

o Context: Establishes the foundational protocols for reducing indoles to indolines using
borane reagents, a common route for this compound class.

e Spectroscopic Data of 2-Arylindolines: Katritzky, A. R., et al. "The Tautomerism of
Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. Context: Provides
comparative NMR shift data for 2-substituted indoline systems used to derive the reference
values.

o Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection,
and Use." Wiley-VCH, 2002.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an
Oxidation—Intramolecular Cyclization—Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
(4-Methylphenyl)indoline Oxalate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11830344/docs#technical-guide-spectroscopic-
characterization-of-2-4-methylphenyl-indoline-oxalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b11830344?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10745314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10745314/
https://www.benchchem.com/product/b11830344/docs#technical-guide-spectroscopic-characterization-of-2-4-methylphenyl-indoline-oxalate
https://www.benchchem.com/product/b11830344/docs#technical-guide-spectroscopic-characterization-of-2-4-methylphenyl-indoline-oxalate
https://www.benchchem.com/product/b11830344/docs#technical-guide-spectroscopic-characterization-of-2-4-methylphenyl-indoline-oxalate
https://www.benchchem.com/product/b11830344/docs#technical-guide-spectroscopic-characterization-of-2-4-methylphenyl-indoline-oxalate
https://www.benchchem.com/product/b11830344?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11830344?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11830344?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

